molecular formula C3H7FO3S B14708837 1-Fluorosulfonyloxy-propane CAS No. 13001-89-3

1-Fluorosulfonyloxy-propane

Cat. No.: B14708837
CAS No.: 13001-89-3
M. Wt: 142.15 g/mol
InChI Key: AUNWZUQPAFGHFZ-UHFFFAOYSA-N
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Description

1-Fluorosulfonyloxy-propane, also known as propyl fluorosulfate, is an organosulfur compound with the molecular formula C₃H₇FO₃S. This compound is characterized by the presence of a fluorosulfonyloxy group attached to a propane backbone. It is a versatile reagent used in various chemical reactions and has applications in multiple scientific fields.

Preparation Methods

The synthesis of 1-fluorosulfonyloxy-propane typically involves the reaction of propane-1,3-diol with fluorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:

[ \text{C₃H₆(OH)₂} + \text{HSO₃F} \rightarrow \text{C₃H₇FO₃S} + \text{H₂O} ]

In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to achieve the desired product efficiently.

Chemical Reactions Analysis

1-Fluorosulfonyloxy-propane undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluorosulfonyloxy group is replaced by other nucleophiles. Common reagents for these reactions include amines, alcohols, and thiols.

    Oxidation Reactions: The compound can be oxidized to form sulfonic acid derivatives. Oxidizing agents such as hydrogen peroxide or potassium permanganate are typically used.

    Reduction Reactions: Reduction of this compound can lead to the formation of propane derivatives. Reducing agents like lithium aluminum hydride are commonly employed.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with amines can yield sulfonamide derivatives, while oxidation can produce sulfonic acids.

Scientific Research Applications

1-Fluorosulfonyloxy-propane has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the introduction of fluorosulfonyloxy groups into molecules. This modification can enhance the chemical and physical properties of the target compounds.

    Biology: The compound is utilized in the development of bioactive molecules and probes. Its ability to modify biomolecules selectively makes it valuable in biochemical studies.

    Medicine: In medicinal chemistry, this compound is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its unique reactivity allows for the creation of novel drug candidates.

    Industry: The compound is used in the production of specialty chemicals and materials. Its applications include the synthesis of polymers, surfactants, and other industrial products.

Mechanism of Action

The mechanism of action of 1-fluorosulfonyloxy-propane involves the formation of reactive intermediates that can interact with various molecular targets. The fluorosulfonyloxy group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to modify nucleophilic sites on biomolecules, such as proteins and nucleic acids, leading to changes in their structure and function.

Comparison with Similar Compounds

1-Fluorosulfonyloxy-propane can be compared with other similar compounds, such as:

    Sulfonyl Fluorides: These compounds also contain the sulfonyl fluoride group and exhibit similar reactivity. this compound has a unique combination of properties due to the presence of the propane backbone.

    Fluorosulfonates: These compounds are structurally related but differ in the nature of the alkyl group attached to the fluorosulfonyloxy moiety. The specific structure of this compound imparts distinct reactivity and applications.

Properties

CAS No.

13001-89-3

Molecular Formula

C3H7FO3S

Molecular Weight

142.15 g/mol

IUPAC Name

1-fluorosulfonyloxypropane

InChI

InChI=1S/C3H7FO3S/c1-2-3-7-8(4,5)6/h2-3H2,1H3

InChI Key

AUNWZUQPAFGHFZ-UHFFFAOYSA-N

Canonical SMILES

CCCOS(=O)(=O)F

Origin of Product

United States

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